N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.17189317 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Molecular Probes
The research has demonstrated the use of compounds with dimethoxyphenyl sulfonyl structures as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, which is crucial for developing ultra-sensitive probes for biological studies. The fluorescence-environment dependency and high quantum yields make them suitable for studying various biological events and processes (Diwu et al., 1997).
Enantioselective Inclusion
Studies have shown the ability of phenylglycinamide derivatives to include certain compounds with high enantioselectivity, which is significant in the development of chiral separation methods or asymmetric synthesis. The structural arrangement of these compounds allows for the formation of chiral cavities, enabling selective inclusion based on stereochemistry (Akazome et al., 2000).
High Sensitivity Protein Analysis
Advancements in protein analysis techniques have been made using water-soluble sulfo-indocyanine dyes derived from compounds with sulfonyl groups. These dyes, when used for protein derivatization, significantly improve detection sensitivity, enabling the analysis of proteins at much lower concentrations than previously possible. This approach is particularly promising for detecting low-abundance proteins in complex biological samples (Qiao et al., 2009).
Synthesis and Biological Evaluation
Novel benzenesulfonamide derivatives have been synthesized for evaluation in various biological activities, including antitumor activities. These compounds have shown promise in vitro against cancer cell lines, illustrating the potential of sulfonyl-containing compounds in developing new therapeutic agents (Fahim & Shalaby, 2019).
Antiproliferative Activities
The synthesis and evaluation of dimethoxy and trimethoxy indanonic spiroisoxazolines, containing the methylsulfonyl phenyl moiety, have shown potent antiproliferative effects against cancerous liver cells. These findings suggest the potential of such compounds in the development of new anticancer drugs, particularly against liver cancer (Abolhasani et al., 2020).
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(3-methylbutyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-16(2)12-13-22-21(24)15-23(17-8-6-5-7-9-17)29(25,26)18-10-11-19(27-3)20(14-18)28-4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBFEWLURUTGBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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